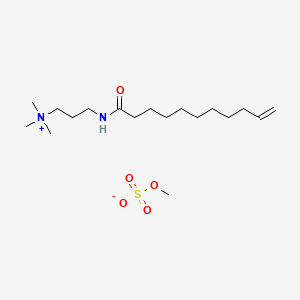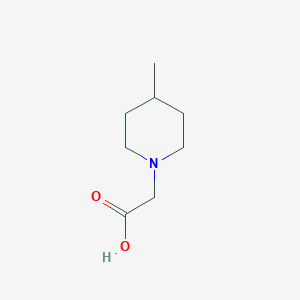
N-(3-fluorophenyl)piperidin-4-amine
Vue d'ensemble
Description
“N-(3-fluorophenyl)piperidin-4-amine” is a compound that belongs to the piperidine family. It is composed of a benzene ring with a fluorine atom attached to the third carbon, and a piperidine ring attached to the nitrogen atom .
Synthesis Analysis
The synthesis of compounds similar to “N-(3-fluorophenyl)piperidin-4-amine” is typically done by reacting the ring structure as a base, 4-ANPP also called 4-anilino-N-phenethylpiperidine and despropionylfentanyl . 4-ANPP acts as a base because of its two amine nitrogens, the secondary amine acts as a base to react with an organic acid which condenses into an amide .Molecular Structure Analysis
The molecular structure of “N-(3-fluorophenyl)piperidin-4-amine” is composed of a benzene ring with a fluorine atom attached to the third carbon, and a piperidine ring attached to the nitrogen atom .Chemical Reactions Analysis
“N-(3-fluorophenyl)piperidin-4-amine” has been studied in the context of liquid chromatography and electrochemical detection. Research in this area focuses on derivatization methods for amines, improving detection limits, and understanding the electrochemical behavior of these compounds.Physical And Chemical Properties Analysis
“N-(3-fluorophenyl)piperidin-4-amine” is a white crystalline solid. It has a molecular weight of 230.71 .Applications De Recherche Scientifique
Drug Design and Synthesis
“N-(3-Fluorophenyl)piperidin-4-amine” is a significant synthetic fragment for designing drugs . Its derivatives are present in more than twenty classes of pharmaceuticals . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Pharmacological Applications
Piperidine derivatives, including “N-(3-Fluorophenyl)piperidin-4-amine”, have wide-ranging pharmacological applications . The latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety have been covered in recent scientific literature .
Photophysical Properties
“N-(3-Fluorophenyl)piperidin-4-amine” is studied in the context of its photophysical properties. Researchers have investigated the fluorescence quantum yield and lifetime of compounds, including those with tertiary amine groups like piperidin-4-amine, in various solvents.
Antioxidant Action
Piperidine-containing compounds, such as “N-(3-Fluorophenyl)piperidin-4-amine”, show powerful antioxidant action because of their capability of hindering or suppressing free radicals .
Alkaloid Presence
“N-(3-Fluorophenyl)piperidin-4-amine” is a true alkaloid having piperidine moiety, found in plants of the Piperaceae family .
Material Science
“N-(3-Fluorophenyl)piperidin-4-amine” can be used in material science due to its unique chemical properties . Its hydrochloride salt form has a molecular weight of 230.71 .
Mécanisme D'action
Target of Action
N-(3-fluorophenyl)piperidin-4-amine is a compound that has been identified as a potential therapeutic agent for various conditions. The primary targets of this compound are the κ-opioid receptors (KOR) which play a crucial role in the treatment of migraines and stress-related emotional disorders, including depression, anxiety, and drug abuse . Additionally, some derivatives of this compound have been synthesized and screened for their antibacterial and antifungal activities.
Mode of Action
It is believed to interact with its targets, the κ-opioid receptors, and cause changes that result in its therapeutic effects
Biochemical Pathways
It is likely that the compound affects the pathways related to the κ-opioid receptors and those related to its antimicrobial activity
Pharmacokinetics
It has been noted that the compound has good in vitro admet and in vivo pharmacokinetic characteristics
Result of Action
It is believed that the compound’s interaction with the κ-opioid receptors and its antimicrobial activity result in its therapeutic effects
Safety and Hazards
Orientations Futures
Piperidine derivatives, including “N-(3-fluorophenyl)piperidin-4-amine”, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Propriétés
IUPAC Name |
N-(3-fluorophenyl)piperidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2/c12-9-2-1-3-11(8-9)14-10-4-6-13-7-5-10/h1-3,8,10,13-14H,4-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLIDKJBMRLAXQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NC2=CC(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70406494 | |
| Record name | N-(3-fluorophenyl)piperidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70406494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-fluorophenyl)piperidin-4-amine | |
CAS RN |
886506-63-4 | |
| Record name | N-(3-fluorophenyl)piperidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70406494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














